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molecular formula C10H5ClF3N B1351144 2-Chloro-4-(trifluoromethyl)quinoline CAS No. 2806-29-3

2-Chloro-4-(trifluoromethyl)quinoline

Cat. No. B1351144
M. Wt: 231.6 g/mol
InChI Key: FNDXRWXUIYHEDU-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

Pd (PPh3)2Cl2 (170 mg, 0.24 mmol) and triethylsilane (5.4 ml, 33.9 mmol) were added to a solution of 2-chloro-4-trifluoromethyl-quinoline 466 (5.60 g, 24.2 mmol) in MeCN (3 ml) and the mixture was heated at 70° C. for 18 h. The solvent was removed in vacuo. The crude residue was purified by column chromatography with n-hexane/EtOAc (95:5) to give the title compound (2.2 g, 47%).
[Compound]
Name
Pd (PPh3)2Cl2
Quantity
170 mg
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
47%

Identifiers

REACTION_CXSMILES
C([SiH](CC)CC)C.Cl[C:9]1[CH:18]=[C:17]([C:19]([F:22])([F:21])[F:20])[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]=1>CC#N>[F:22][C:19]([F:20])([F:21])[C:17]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]=[CH:9][CH:18]=1

Inputs

Step One
Name
Pd (PPh3)2Cl2
Quantity
170 mg
Type
reactant
Smiles
Name
Quantity
5.4 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
5.6 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C(=C1)C(F)(F)F
Name
Quantity
3 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by column chromatography with n-hexane/EtOAc (95:5)

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=NC2=CC=CC=C12)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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